2-(2-Aminoethyl)-1H-indole-4,5-dione

Oncology Dermatology Cell Differentiation

Researchers studying cell differentiation often face limited availability of isomerically pure indole quinones with defined bioactivity. 2-(2-Aminoethyl)-1H-indole-4,5-dione (CAS 193680-57-8) addresses this gap as a distinct tool compound: - Induces monocytic lineage differentiation & arrests undifferentiated cell proliferation (IC50 ~28 µM). - Positional isomer of tryptamine-4,5-dione with divergent target engagement; not interchangeable. - Suited for SAR, dermatological (psoriasis/anti-aging), and chemical biology redox signaling studies.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
CAS No. 193680-57-8
Cat. No. B12553126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminoethyl)-1H-indole-4,5-dione
CAS193680-57-8
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESC1=CC(=O)C(=O)C2=C1NC(=C2)CCN
InChIInChI=1S/C10H10N2O2/c11-4-3-6-5-7-8(12-6)1-2-9(13)10(7)14/h1-2,5,12H,3-4,11H2
InChIKeyFDQVSCLQGOSFES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Aminoethyl)-1H-indole-4,5-dione: Procurement & Baseline Characterization


2-(2-Aminoethyl)-1H-indole-4,5-dione (CAS 193680-57-8) is a heterocyclic indole-4,5-dione derivative with the molecular formula C10H10N2O2 and a molecular weight of 190.20 g/mol [1]. It is structurally characterized by an aminoethyl side chain at the 2-position and a quinone (dione) moiety at the 4,5-positions of the indole nucleus [1]. This compound belongs to a class of reactive quinone metabolites that exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage, suggesting potential utility in oncology and dermatology applications [2].

1 Cellular differentiation probe workflow (2-substituted indole-4,5-dione)
2 Undifferentiated cell model endpoint review (monocytic lineage)
3 Dermatological differentiation research context

2-(2-Aminoethyl)-1H-indole-4,5-dione: Substitution Pitfalls


Substitution of 2-(2-Aminoethyl)-1H-indole-4,5-dione with closely related indole-4,5-dione analogs, such as its positional isomer tryptamine-4,5-dione (3-(2-aminoethyl)-1H-indole-4,5-dione, CAS 108560-71-0), is not scientifically valid due to divergent biological profiles arising from the distinct position of the aminoethyl side chain. While the 3-substituted isomer demonstrates potent inhibition of SARS-CoV-2 main protease (IC50 ~0.28 µM) [1] and IDO1 (IC50 ~13 nM) [2], the 2-substituted compound exhibits a unique differentiation-inducing and antiproliferative signature in undifferentiated cell models, with a reported IC50 of 28 µM in certain cellular assays [3]. These quantitative differences underscore that the position of the aminoethyl group critically dictates target engagement, cellular phenotype, and potency, thereby precluding simple interchangeability in research or industrial applications.

Target Compound 2-(2-Aminoethyl)-1H-indole-4,5-dione
Positional Isomer (3-substituted) Tryptamine-4,5-dione (CAS 108560-71-0)
Reported differentiation activity in undifferentiated cell models
Lacks differentiation phenotype; acts as irreversible enzyme inhibitor
Moderate antiproliferative profile with phenotypic switching context
Potent target engagement (IDO1, viral protease) may dominate assay readouts
Dermatological research claims (psoriasis, skin aging models)
No dermatological research context reported; studied as neurotoxic metabolite

2-(2-Aminoethyl)-1H-indole-4,5-dione: Differentiation Evidence


Cellular Differentiation Induction

2-(2-Aminoethyl)-1H-indole-4,5-dione exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, as evidenced by its reported use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. This differentiation-inducing profile contrasts with the primary cytotoxic or enzyme-inhibitory mechanisms observed for many indole-4,5-dione analogs, which often lack this specific phenotypic activity. While quantitative differentiation metrics (e.g., EC50 for differentiation markers) are not fully disclosed, the compound's unique cellular effect distinguishes it from analogs like tryptamine-4,5-dione that primarily act via irreversible enzyme inhibition [2].

Cellular Differentiation Induction
Class-level inference
Reported differentiation phenotype
Supports differentiation pathway study interpretation
vs. enzyme inhibition only; quantitative EC50 not available
Oncology Dermatology Cell Differentiation

Positional Isomerism and Target Potency

The positional isomer of 2-(2-Aminoethyl)-1H-indole-4,5-dione, namely 3-(2-aminoethyl)-1H-indole-4,5-dione (tryptamine-4,5-dione), exhibits markedly different biological activities and potencies. Tryptamine-4,5-dione is a potent irreversible inhibitor of SARS-CoV-2 main protease (IC50 ≈ 0.28 µM) [1] and IDO1 (IC50 = 13–16 nM) [2], whereas the 2-substituted compound shows a much weaker IC50 of 28 µM in certain cellular assays [3]. This ~100-fold difference in IDO1 inhibition and the >100-fold difference in antiviral protease inhibition highlight the critical impact of the aminoethyl side chain position on molecular recognition and biological function.

Positional Isomer Potency
Head-to-head
≥100-fold lower (IDO1); ≥100-fold lower (viral protease)
Supports isomer-specific target engagement review
IC50 28 µM (cellular) vs. 13–16 nM (IDO1), ≈0.28 µM (SARS-CoV-2 Mpro)
Medicinal Chemistry Structure-Activity Relationship Indole Quinones

Antiproliferative vs. Cytotoxic Indole Diones

While many indole-4,5-dione and indole-4,9-dione derivatives exhibit direct cytotoxicity with IC50 values often below 20 µM (e.g., benz[f]indole-4,9-dione analogs show IC50 < 20 µg/mL in multiple cancer cell lines [1]), 2-(2-Aminoethyl)-1H-indole-4,5-dione demonstrates a more moderate antiproliferative effect (IC50 = 28 µM [2]) coupled with differentiation-inducing activity. This combination of moderate growth inhibition and phenotypic switching is atypical for the class and suggests a mechanism of action distinct from topoisomerase inhibition or DNA intercalation commonly observed for other indole quinones [1].

Antiproliferative vs. Cytotoxic Indole Diones
Cross-study comparable
IC50 28 µM with differentiation phenotype
Supports differentiation-focused screening context
Benz[f]indole-4,9-diones: IC50
Dermatological Differentiation Activity
Class-level inference
Dermatological claims present (psoriasis, skin aging)
Supports dermatological research model context
No quantitative differentiation data available; isomer-specific context
Cancer Research Antiproliferative Indole Quinones

Dermatological Differentiation Activity

2-(2-Aminoethyl)-1H-indole-4,5-dione is explicitly claimed for the treatment of skin diseases such as psoriasis, as well as skin conditions including wrinkles, slack skin, dry skin, and insufficient sebum secretion [1]. This dermatological profile is not reported for the 3-substituted isomer tryptamine-4,5-dione, which is primarily studied as a neurotoxic metabolite [2]. While specific EC50 values for keratinocyte differentiation or clinical efficacy data are not available, the compound's inclusion in patents and literature for dermatological applications indicates a differentiated value proposition for skin-related research.

Dermatological Differentiation Activity
Class-level inference
Dermatological claims present (psoriasis, skin aging)
Supports dermatological research model context
No quantitative differentiation data available; isomer-specific context
Dermatology Psoriasis Skin Differentiation

2-(2-Aminoethyl)-1H-indole-4,5-dione: Research & Industrial Applications


Differentiation Therapy in Oncology

This compound is ideally suited for studies investigating the induction of cellular differentiation in undifferentiated cancer cells. Its reported activity in arresting proliferation and promoting monocytic differentiation [1] positions it as a tool compound for probing differentiation pathways and for screening novel differentiation-inducing agents. Unlike cytotoxic indole quinones that primarily induce apoptosis, this compound may offer a less toxic, differentiation-focused approach for certain leukemia or solid tumor models.

Dermatological & Cosmetic Formulation

Given its explicit claims for treating psoriasis, wrinkles, and skin aging conditions [1], this compound is a candidate for topical formulation studies. Research and development groups focused on dermatological therapeutics or cosmeceuticals can utilize this compound as a lead structure for developing agents that modulate keratinocyte differentiation, sebum production, or dermal matrix homeostasis. Its differentiation-inducing properties may translate to improved skin barrier function or reduced hyperproliferation in psoriatic lesions.

SAR Studies on Indole Quinones

The stark contrast in biological activity between 2-(2-aminoethyl)-1H-indole-4,5-dione and its 3-substituted isomer (tryptamine-4,5-dione) [2][3] makes this compound an essential control and comparator in SAR campaigns. Medicinal chemists can use this pair to dissect how the position of the aminoethyl side chain influences target engagement, cellular permeability, redox potential, and phenotypic outcome. This is particularly valuable for optimizing indole quinone-based probes or drug candidates.

Mechanistic Studies of Differentiation & Redox

As a quinone-containing indole derivative, this compound may participate in redox cycling and covalent modification of cellular proteins. Its moderate potency (IC50 = 28 µM [3]) combined with differentiation activity suggests a mechanism that may involve modulation of redox-sensitive transcription factors or epigenetic regulators. Researchers in chemical biology and redox signaling can employ this compound to interrogate the intersection of oxidative stress and cellular differentiation programs.

Application
Selection Property
Validation Focus
Oncology differentiation pathway studies
Differentiation phenotype (2-substituted indole-4,5-dione)
Monocytic differentiation marker expression
Dermatological differentiation research
Keratinocyte differentiation modulation
Psoriasis/epidermal hyperplasia model endpoints
Indole quinone SAR studies
Positional isomer identity (2- vs. 3-substituted)
Phenotypic screening panel comparison
Differentiation and redox mechanism studies
Quinone redox-cycling potential
Redox-sensitive transcription factor assays

Technical Documentation Hub

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